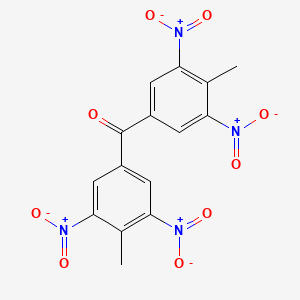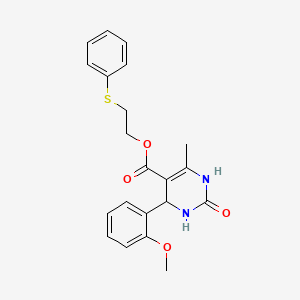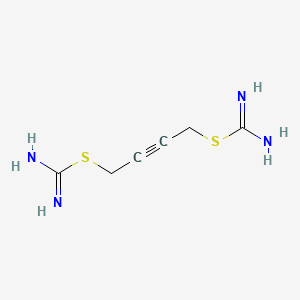
meso-Tetrakis(|A-naphthyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-Tetrakis(|A-naphthyl)porphyrin: is a synthetic porphyrin compound characterized by the presence of four naphthyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. The unique structure of this compound makes it an interesting subject for research in fields such as chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetrakis(|A-naphthyl)porphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as chloroform or dichloromethane. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: meso-Tetrakis(|A-naphthyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Reduced porphyrin species.
Substitution: Substituted naphthyl derivatives.
Aplicaciones Científicas De Investigación
meso-Tetrakis(|A-naphthyl)porphyrin has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in mimicking natural porphyrins and its interactions with biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Mecanismo De Acción
The mechanism of action of meso-Tetrakis(|A-naphthyl)porphyrin involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen. This singlet oxygen can then interact with various biological molecules, leading to cell damage and death. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparación Con Compuestos Similares
meso-Tetratolylporphyrin: Similar in structure but with tolyl groups instead of naphthyl groups.
meso-Tetraphenylporphyrin: Contains phenyl groups at the meso positions.
meso-Tetrakis(pentafluorophenyl)porphyrin: Features pentafluorophenyl groups, enhancing its electron-withdrawing properties.
Uniqueness: meso-Tetrakis(|A-naphthyl)porphyrin is unique due to the presence of naphthyl groups, which can enhance its photophysical properties and make it more suitable for applications in photodynamic therapy and materials science. The naphthyl groups can also influence the compound’s electronic properties, making it distinct from other similar porphyrins .
Propiedades
Fórmula molecular |
C60H38N4 |
|---|---|
Peso molecular |
815.0 g/mol |
Nombre IUPAC |
5,10,15,20-tetranaphthalen-2-yl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C60H38N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61,64H |
Clave InChI |
YVPGTGPKNRAZFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC9=CC=CC=C9C=C8)C1=CC2=CC=CC=C2C=C1)C=C5)C1=CC2=CC=CC=C2C=C1)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11702577.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702579.png)
![4-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11702581.png)
![(5E)-3-(prop-2-en-1-yl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11702582.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11702586.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11702603.png)
![Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11702610.png)

![5-[(2-Nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11702629.png)
![Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B11702632.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline)](/img/structure/B11702635.png)

